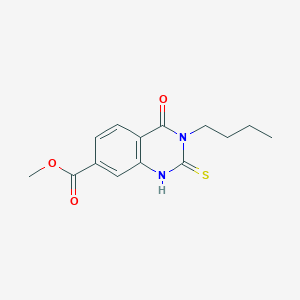

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Description

Historical Development of Quinazoline Chemistry

Quinazoline chemistry originated in the late 19th century with August Bischler and Lang’s pioneering synthesis of the parent heterocycle via decarboxylation of quinazoline-2-carboxylic acid in 1895. This bicyclic structure—comprising fused benzene and pyrimidine rings—was further elucidated in 1903 by Siegmund Gabriel, who reduced o-nitrobenzylamine to 2-aminobenzylamine, followed by condensation with formic acid and oxidation to yield quinazoline. The name “quinazoline” was coined by Weddige, reflecting its isomerism with cinnoline and quinoxaline. Early structural analyses revealed its planar geometry and aromaticity, with nitrogen atoms at positions 1 and 3 creating electron-deficient regions amenable to electrophilic substitution. These foundational studies established quinazoline as a versatile scaffold for derivatization, setting the stage for its medicinal exploration.

Evolution of Quinazoline-4(3H)-one Derivatives in Medicinal Chemistry

The synthesis of 4(3H)-quinazolinone derivatives marked a pivotal shift toward therapeutic applications. Griess’s 1889 method—condensing anthranilic acid with cyanide to form 2-ethoxy-4(3H)-quinazolinone—laid the groundwork for bioactive analogs. Niementowski’s 1895 adaptation, using anthranilic acid and formamide under thermal conditions, became a cornerstone for generating 4(3H)-quinazolinones with substituents at positions 2 and 3. These derivatives gained prominence in the mid-20th century with the discovery of febrifugine (a 4-quinazolinone alkaloid) as an antimalarial agent. Subsequent modifications, such as introducing alkyl, aryl, and thiol groups, expanded their pharmacological scope. For instance, methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, emerged as a sedative-hypnotic drug in the 1960s. By the 21st century, 4(3H)-quinazolinones were being tailored for anticancer, antiviral, and antimicrobial activities, leveraging their ability to mimic purine bases and interfere with enzymatic processes.

Significance of 3-Alkyl-2-Sulfanyl-4-Oxo-Dihydroquinazolines in Drug Discovery

The incorporation of 3-alkyl and 2-sulfanyl substituents into the quinazolinone nucleus has emerged as a strategic approach to enhance drug-like properties. The 3-alkyl group (e.g., butyl) augments lipophilicity, improving membrane permeability and pharmacokinetic profiles. Concurrently, the 2-sulfanyl moiety (–SH) serves as a hydrogen bond donor/acceptor and participates in disulfide bond formation, fostering interactions with biological targets like kinases and tubulin. For example, 3-benzyl-2-sulfanylquinazolinones exhibit microtubule-disrupting activity by binding to β-tubulin’s colchicine site, inducing mitotic arrest in cancer cells. These structural features also mitigate metabolic instability, as evidenced by reduced hepatic clearance in preclinical models. The 4-oxo group further stabilizes the lactam ring, ensuring rigidity and planar geometry critical for intercalation or enzyme inhibition.

Research Trajectory and Current Status of Methyl 3-Butyl-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylate

This compound exemplifies modern efforts to optimize quinazolinone pharmacophores. The 7-carboxylate ester enhances aqueous solubility while allowing prodrug activation via esterase-mediated hydrolysis. Recent studies highlight its dual functionality: the 2-sulfanyl group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), while the 3-butyl chain confers selectivity for hydrophobic binding pockets. Synthetic routes often employ Niementowski-like cyclizations, reacting 7-carboxy-substituted anthranilic acid derivatives with butyl isothiocyanate under microwave irradiation to improve yield. Preliminary in vitro assays reveal nanomolar inhibitory activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with mechanistic studies implicating topoisomerase II inhibition. Additionally, its metal complexes (e.g., Cu²⁺ and Co²⁺) demonstrate enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, likely through membrane disruption and reactive oxygen species generation.

Table 1: Key Structural Features and Associated Bioactivities of this compound

| Substituent | Role in Bioactivity | Target Pathway/Enzyme |

|---|---|---|

| 3-Butyl | Enhances lipophilicity and binding to hydrophobic pockets | Tubulin, kinase ATP-binding sites |

| 2-Sulfanyl (–SH) | Chelates metal ions; forms disulfide bonds with cysteine residues | Metalloproteinases, thioredoxin reductase |

| 4-Oxo | Stabilizes lactam ring; participates in hydrogen bonding | DNA topoisomerase II |

| 7-Carboxylate | Improves solubility; acts as a prodrug via esterase hydrolysis | Extracellular matrix components |

Ongoing research prioritizes structure-activity relationship (SAR) studies to refine substituent patterns. For instance, replacing the methyl ester with a tert-butyl group at position 7 increases blood-brain barrier penetration, suggesting potential for CNS-targeted therapies. Computational docking analyses further predict high-affinity binding to epidermal growth factor receptor (EGFR) mutants, positioning this compound as a candidate for overcoming tyrosine kinase inhibitor resistance. Collaborative efforts between synthetic chemists and pharmacologists aim to advance lead optimization and preclinical validation, underscoring its viability as a multifunctional therapeutic agent.

Properties

IUPAC Name |

methyl 3-butyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-3-4-7-16-12(17)10-6-5-9(13(18)19-2)8-11(10)15-14(16)20/h5-6,8H,3-4,7H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXCYIQQWFDBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the butyl group, the oxo group, and the sulfanyl group. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Industrial methods also focus on optimizing reaction conditions to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

1. Antimicrobial Properties

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate exhibits significant antimicrobial activity. Research indicates that compounds within the quinazoline family can inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of quinazolines can effectively combat strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

2. Anticancer Effects

The compound has also been investigated for its anticancer properties. Quinazoline derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation. In vitro studies have demonstrated that this compound can reduce viability in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

3. Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. The ability to modulate enzyme activity positions it as a candidate for drug development aimed at conditions like cancer and metabolic disorders.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various quinazoline derivatives, this compound was tested against multiple bacterial strains. Results indicated that this compound exhibited significant inhibitory effects against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound against the MCF-7 breast cancer cell line. The compound was found to induce apoptosis at specific concentrations, leading to reduced cell viability and suggesting a mechanism involving caspase activation .

Mechanism of Action

The mechanism of action of Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazoline core can interact with various enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Biological Activity

Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (CAS No. 361150-39-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₆N₂O₃S

- Molecular Weight : 292.35 g/mol

- Structure : The compound features a quinazoline core with a carboxylate and a sulfanyl group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, showcasing its potential as an antibacterial agent.

Case Studies

-

Antibacterial Activity :

- In a study evaluating the antibacterial efficacy of similar compounds, methyl derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL for the most active compounds, indicating strong antibacterial properties .

- The compound's structure suggests that it may inhibit bacterial enzymes critical for cell wall synthesis, similar to other quinazoline derivatives.

-

Cytotoxicity Studies :

- Cytotoxicity assays using normal human lung fibroblast cells (MRC5) revealed that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxic effects. For instance, certain derivatives had an IC50 value indicating that they could be selectively toxic to cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Sulfanyl Group : This moiety enhances the compound's interaction with biological targets.

- Quinazoline Core : Known for its broad spectrum of biological activities, modifications on this core can lead to improved potency against specific pathogens.

Comparative Analysis of Biological Activity

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| Methyl 3-butyl-4-oxo-2-sulfanyl... | 0.004 - 0.045 | Not specified | Antibacterial |

| Compound A (similar structure) | 0.015 - 0.030 | Not specified | Antibacterial |

| Compound B (similar structure) | 0.008 - 0.060 | Not specified | Antifungal |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : A common approach involves nucleophilic substitution at the 2-position of the quinazoline core. For example, thioether formation can be achieved by reacting a precursor (e.g., methyl 3-butyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate) with thiolating agents like phenyl isothiocyanate in pyridine under reflux (100°C). Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), base selection (e.g., Cs₂CO₃ for deprotonation), and stoichiometric control of alkylating agents (e.g., benzyl bromides). Yields >80% are achievable with optimized conditions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on aromatic proton signals (δ 7.77–8.02 ppm for quinazoline protons) and thioether-related peaks (e.g., singlet for -SH at δ 12.84 ppm in DMSO-d₆).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.

- IR : Confirm carbonyl stretches (~1700 cm⁻¹) and thioamide bands (~1200 cm⁻¹). Cross-referencing with computational predictions (e.g., DFT) helps resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of thioether formation at the 2-position of the quinazoline ring during synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use bulky bases (e.g., Cs₂CO₃ instead of K₂CO₃) to direct substitution to the less hindered 2-position. Pre-functionalization of the quinazoline core with electron-withdrawing groups (e.g., -COOCH₃ at position 7) enhances reactivity at the 2-position. Kinetic studies in DMF at 60–80°C can help identify optimal reaction times to minimize byproducts .

Q. What strategies are recommended for resolving contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, thiol-thione tautomerism in DMSO-d₆ can shift proton signals. Use variable-temperature NMR to identify dynamic equilibria. Compare experimental data with DFT-calculated chemical shifts (using solvents like DMSO in simulations). If impurities are suspected, employ HPLC-MS (C18 column, acetonitrile/water gradient) to isolate and identify side products .

Q. How can substituent variations at the 3-butyl or 2-sulfanyl positions influence the compound’s physicochemical properties or bioactivity?

- Methodological Answer : Systematic SAR studies require synthesizing analogs via stepwise modifications:

- 3-position : Replace butyl with aryl groups (e.g., phenyl) using Suzuki coupling (PdCl₂(PPh₃)₂, dioxane/H₂O, 80°C) to assess steric effects .

- 2-position : Substitute -SH with electron-deficient thioethers (e.g., 4-CF₃-benzyl) via alkylation (4-(trifluoromethyl)benzyl bromide, Cs₂CO₃, DMF). LogP and solubility can be measured via shake-flask assays, while bioactivity is tested in enzyme inhibition assays .

Q. What are the best practices for designing stability studies under varying pH and temperature conditions to assess degradation pathways?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA (e.g., C18 column, 220 nm detection).

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life. Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) via HRMS/MS .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for similar quinazoline derivatives across different synthetic protocols?

- Methodological Answer : Variability often stems from differences in reagent purity, solvent dryness, or heating methods (oil bath vs. microwave). Reproduce reactions using strictly controlled conditions (e.g., anhydrous DMF, freshly distilled reagents). Compare time-course HPLC data to identify incomplete reactions or side pathways. Collaborative inter-laboratory validation is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.